2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-(Ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by three key substituents:
- Ethylthio group at position 2.
- Methyl group at position 3.
- Pentyl chain at position 5.
The ethylthio and pentyl substituents likely enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
Molecular Formula |
C13H20N4OS |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-methyl-6-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H20N4OS/c1-4-6-7-8-10-9(3)14-12-15-13(19-5-2)16-17(12)11(10)18/h4-8H2,1-3H3,(H,14,15,16) |
InChI Key |
FZWACKPAFNTKCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C2N=C(NN2C1=O)SCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various methods. One common approach involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This method includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as NaOCl or MnO2.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, Pb(OAc)4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key analogues and their substituent differences:
Key Observations :
- Position 2: Replacement of ethylthio with benzylthio (as in ) increases molecular weight and may reduce water solubility.
Physicochemical Properties
Insights :
- The pentyl group in the target compound likely results in lower solubility compared to PP796 but higher than benzylthio analogues .
Biological Activity
The compound 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a triazole ring fused with a pyrimidine moiety. The molecular formula is , and its structural formula can be represented as follows:
Research indicates that compounds in the triazolo[1,5-a]pyrimidine class may exert their biological effects through various mechanisms:
- AXL Receptor Inhibition : Similar compounds have been shown to inhibit AXL receptor tyrosine kinase function. This inhibition is significant in the context of cancer treatment, as AXL is implicated in tumor progression and metastasis .
- Antimicrobial Activity : Studies suggest that triazolo derivatives possess antimicrobial properties, making them potential candidates for treating infections .
Anticancer Properties
A study focused on the anticancer properties of triazolo compounds found that they could significantly reduce cell viability in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cell survival .
Antimicrobial Effects
In antimicrobial evaluations, compounds similar to this compound exhibited activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined in vitro, showcasing effectiveness comparable to standard antibiotics .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro tests on breast cancer and lung cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound inhibited growth at concentrations lower than those required for conventional treatments. This suggests its potential as an alternative antimicrobial agent .
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Significant reduction in cell viability | AXL receptor inhibition; apoptosis induction |
| Antimicrobial | Effective against multiple strains | Disruption of bacterial cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
